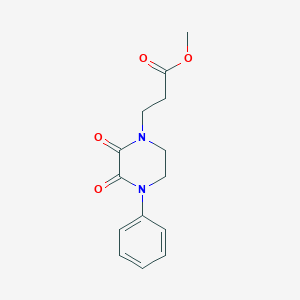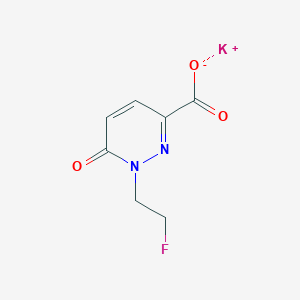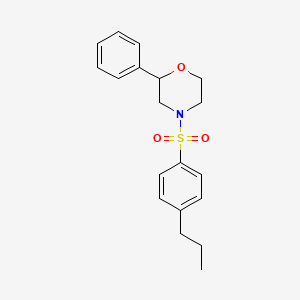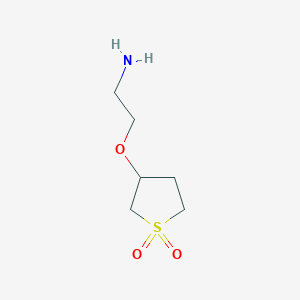
Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is a compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth. It has also been suggested that it may inhibit the activity of the NF-κB pathway, which plays a crucial role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate is its potent antitumor activity against various cancer cell lines. It also has the potential to be used as an anti-inflammatory agent. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer treatments. Another direction is to explore its potential as an anti-inflammatory agent, which may lead to the development of new treatments for inflammatory diseases. Additionally, further research could be conducted to optimize the synthesis method of this compound, which may lead to increased yields and reduced costs.
Synthesemethoden
Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate can be synthesized through a multi-step process involving the reaction of 4-phenylpiperazine-1,2-dione with ethyl acrylate, followed by the addition of methyl iodide. This process yields a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
methyl 3-(2,3-dioxo-4-phenylpiperazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-20-12(17)7-8-15-9-10-16(14(19)13(15)18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNHTZXQIFVVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(C(=O)C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)

![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)
![N~4~-(4-chlorobenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2457477.png)

![(2Z,NE)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2457482.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)